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molecular formula C9H4BrN3 B8814948 5-Bromoquinazoline-8-carbonitrile

5-Bromoquinazoline-8-carbonitrile

Cat. No. B8814948
M. Wt: 234.05 g/mol
InChI Key: JSWVSPDINVTLGF-UHFFFAOYSA-N
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Patent
US09139568B2

Procedure details

To a solution of 5-Bromo-quinazoline-8-carbaldehyde oxime (3000.00 mg; 11.90 mmol; 1.00 eq.) in DMF (15 ml) was added 2,4,6-Tripropyl-[1,3,5,2,4,6]trioxatriphosphinane 2,4,6-trioxide (10.42 ml; 17.85 mmol; 1.50 eq.) 50% in DMF. The resulting mixture was stirred at 100° C. for 45 min, LCMS showed major peak (MS: 252/254, 234/236) and small (MS: 208/209). The reaction mixture was cooled, poured into water, extracted with EtOAc, dried and concentrated to yield sticky solid, which was washed with ether to collected the title product (1665 mg. yield 59.6%). LC-MS (232/234 and 250/252).
Quantity
3000 mg
Type
reactant
Reaction Step One
Quantity
10.42 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12]=[N:13]O)=[C:8]2[C:3]=1[CH:4]=[N:5][CH:6]=[N:7]2.C(P1(=O)OP(=O)(CCC)OP(=O)(CCC)O1)CC.O>CN(C=O)C>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([C:12]#[N:13])=[C:8]2[C:3]=1[CH:4]=[N:5][CH:6]=[N:7]2

Inputs

Step One
Name
Quantity
3000 mg
Type
reactant
Smiles
BrC1=C2C=NC=NC2=C(C=C1)C=NO
Name
Quantity
10.42 mL
Type
reactant
Smiles
C(CC)P1(OP(OP(O1)(CCC)=O)(CCC)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield sticky solid, which
WASH
Type
WASH
Details
was washed with ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C2C=NC=NC2=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1665 mg
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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